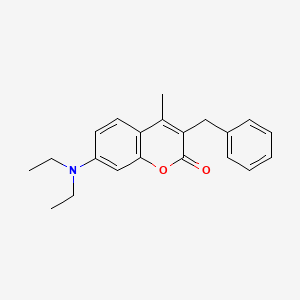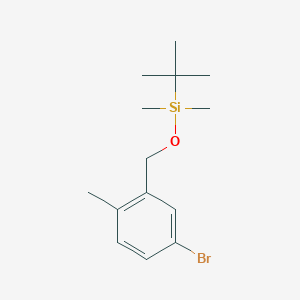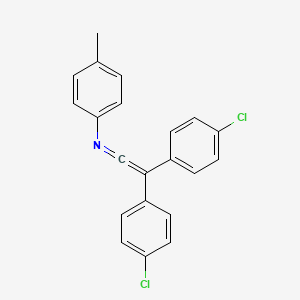
2,2-Bis(4-chlorophenyl)-N-(4-methylphenyl)ethen-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENAMINE,N-[2,2-BIS(4-CHLOROPHENYL)ETHENYLIDENE]-4-METHYL-: is a complex organic compound with the molecular formula C20H13Cl2N . It is characterized by the presence of two chlorophenyl groups and a methyl group attached to a benzenamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,N-[2,2-BIS(4-CHLOROPHENYL)ETHENYLIDENE]-4-METHYL- typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: BENZENAMINE,N-[2,2-BIS(4-CHLOROPHENYL)ETHENYLIDENE]-4-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, BENZENAMINE,N-[2,2-BIS(4-CHLOROPHENYL)ETHENYLIDENE]-4-METHYL- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in drug development and as a tool for understanding biological processes at the molecular level .
Industry: In the industrial sector, BENZENAMINE,N-[2,2-BIS(4-CHLOROPHENYL)ETHENYLIDENE]-4-METHYL- is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of high-performance materials .
Mechanism of Action
The mechanism of action of BENZENAMINE,N-[2,2-BIS(4-CHLOROPHENYL)ETHENYLIDENE]-4-METHYL- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
BENZENAMINE,4,4’-METHYLENEBIS[2-CHLORO-]: This compound shares structural similarities but differs in the position of the chlorophenyl groups.
BENZENAMINE,2-CHLORO-4-(METHYLSULFONYL)-: Another related compound with different substituents, leading to distinct chemical properties.
Uniqueness: BENZENAMINE,N-[2,2-BIS(4-CHLOROPHENYL)ETHENYLIDENE]-4-METHYL- is unique due to its specific arrangement of chlorophenyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
22731-54-0 |
|---|---|
Molecular Formula |
C21H15Cl2N |
Molecular Weight |
352.3 g/mol |
InChI |
InChI=1S/C21H15Cl2N/c1-15-2-12-20(13-3-15)24-14-21(16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h2-13H,1H3 |
InChI Key |
XPOYSDFKEIYUDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)
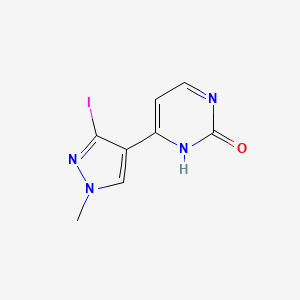
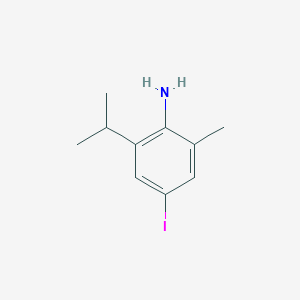
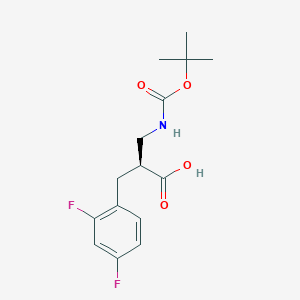
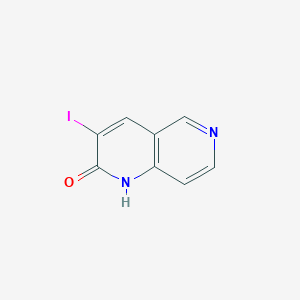
![2,2'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(2-azaspiro[4.5]decane-1,3-dione)](/img/structure/B13989391.png)
![5-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13989393.png)
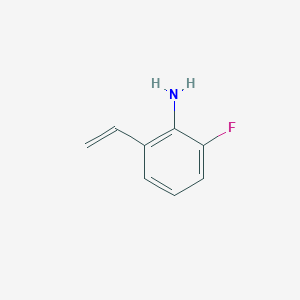
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
